Tetrafluorophthalonitrile

Descripción

Overview and Significance of TFPN in Contemporary Chemistry

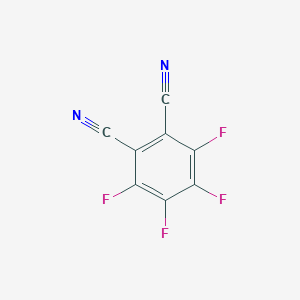

Tetrafluorophthalonitrile (TFPN), systematically named 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile, is a pivotal organofluorine compound in the field of advanced chemical synthesis. innospk.comnist.gov Identified by the CAS Registry Number 1835-65-0, this compound has a molecular formula of C₈F₄N₂ and a molecular weight of approximately 200.09 g/mol . nist.govnih.gov Physically, it appears as a white to yellow-brown crystalline powder or bulk solid. innospk.com

TFPN serves as a fundamental building block in the synthesis of complex, high-performance materials. innospk.com Its significance stems from the unique properties imparted by its fluorinated structure, including exceptional thermal stability and chemical resistance. innospk.comchemimpex.com The fluorine atoms significantly enhance the compound's reactivity, making it a valuable precursor for a new generation of functional materials. innospk.com It is instrumental in the creation of fluorinated polymers, resins, and intermediates known for their superior durability in harsh environments. innospk.comchemimpex.com Consequently, TFPN is a key component in the development of materials for high-tech applications in electronics, aerospace, and specialty chemicals. innospk.com Furthermore, its derivatives, particularly fluorinated phthalocyanines, are subjects of intensive research for applications in molecular electronics, photonics, and photodynamic therapy.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1835-65-0 | nist.govnih.gov |

| Molecular Formula | C₈F₄N₂ | nist.govnih.gov |

| Molecular Weight | 200.09 g/mol | nih.govsigmaaldrich.com |

| Appearance | White to yellow-brown powder, crystal, or crystalline bulk | innospk.com |

| Melting Point | 81-86 °C | innospk.comsigmaaldrich.com |

| Boiling Point | 274.2 °C at 760 mmHg | innospk.com |

| Density | 1.54 g/cm³ | innospk.com |

Historical Context of Fluorinated Aromatic Nitriles

The field of organofluorine chemistry began before the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound by halogen exchange reported in 1862. nih.gov The development of methods to introduce fluorine into aromatic systems was a significant milestone. Early and historically important methods include the Balz-Schiemann reaction, discovered in 1927, which involves the thermal decomposition of aromatic diazonium fluoroborates. nih.govacs.org Another key development was the Halex (halogen exchange) process, where chlorine atoms on an activated aromatic ring are replaced by fluorine using a fluoride (B91410) salt like potassium fluoride. nih.govacs.org

These foundational fluorination techniques paved the way for the synthesis of a wide array of fluorinated aromatic compounds. Among these, fluorinated aromatic nitriles emerged as particularly valuable synthetic intermediates. researchgate.net The introduction of both fluorine atoms and nitrile groups onto an aromatic ring creates a molecule with unique electronic properties and reactivity, making it a versatile building block for more complex structures. researchgate.netbeilstein-journals.org The strategic placement of these functional groups, as seen in this compound, provides a reactive scaffold for constructing sophisticated molecules like phthalocyanines and advanced polymers, driving innovation in materials science. jchemrev.comacs.org

Structural Characteristics and Reactivity Principles of TFPN

The chemical behavior of this compound is dominated by the interplay between its aromatic core and the strongly electron-withdrawing substituents.

An aromatic ring's typical reactivity involves acting as a nucleophile in electrophilic aromatic substitution. wikipedia.org However, the presence of potent electron-withdrawing groups (EWGs) can reverse this polarity, rendering the ring electron-deficient and thus electrophilic. wikipedia.orgmasterorganicchemistry.com In TFPN, the benzene (B151609) ring is substituted with four fluorine atoms and two adjacent nitrile (-CN) groups. Both fluorine and nitrile groups are powerful EWGs; they pull electron density away from the aromatic π-system through inductive and resonance effects. wikipedia.org This significant withdrawal of electron density makes the TFPN ring highly electron-poor, a key characteristic that dictates its reactivity towards nucleophiles. nih.gov

Fluorine is the most electronegative element, and its substitution onto an aromatic ring has a profound impact on the ring's electronic properties. researchgate.net The four fluorine atoms in TFPN exert a strong inductive effect, pulling electron density from the carbon atoms to which they are bonded. This effect dramatically increases the electrophilicity of the aromatic ring, making it highly susceptible to attack by electron-rich species (nucleophiles). innospk.com This enhanced electrophilicity is a cornerstone of TFPN's utility as a building block, enabling reactions that would be difficult or impossible with non-fluorinated analogues.

Given its highly electron-deficient nature, the primary mode of reactivity for TFPN is Nucleophilic Aromatic Substitution (SₙAr). core.ac.ukwikipedia.org This reaction pathway is fundamentally different from the Sₙ1 or Sₙ2 mechanisms. wikipedia.org The SₙAr reaction proceeds via a two-step addition-elimination mechanism. researchgate.netpressbooks.pub

Addition of the Nucleophile: A nucleophile attacks one of the carbon atoms bearing a fluorine atom (a leaving group), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orgpressbooks.pub The negative charge of this intermediate is effectively delocalized and stabilized by the strong electron-withdrawing nitrile and fluorine groups, particularly those positioned ortho and para to the site of attack. masterorganicchemistry.compressbooks.pub

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group, in this case, a fluoride ion. masterorganicchemistry.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLRJMBSWDXSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075142 | |

| Record name | Tetrafluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-65-0 | |

| Record name | 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrafluorophthalonitrile

Halogen Exchange Reactions

Halogen exchange, or "halex," reactions are a cornerstone in the synthesis of fluorinated aromatic compounds. These reactions typically involve the substitution of chlorine or bromine atoms with fluorine by using a fluoride (B91410) salt.

Reaction of Tetrachlorophthalonitrile (B161213) with Potassium Fluoride

A widely utilized industrial method for synthesizing tetrafluorophthalonitrile involves the direct fluorination of tetrachlorophthalonitrile using anhydrous potassium fluoride. chemicalbook.com This process is valued for its efficiency, producing the target compound in high yield and purity. chemicalbook.com The reaction is typically conducted in a high-boiling point, polar aprotic solvent to facilitate the exchange of chlorine atoms for fluorine. chemicalbook.com A successful industrial-scale synthesis reports a yield of 74% with a purity of over 98.5% before final recrystallization. chemicalbook.com

Table 1: Reaction Parameters for Halogen Exchange of Tetrachlorophthalonitrile

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | Tetrachlorophthalonitrile | chemicalbook.com |

| Fluorinating Agent | Anhydrous Potassium Fluoride | chemicalbook.com |

| Solvent | Cyclobutanesulfone (Sulfolane) | chemicalbook.com |

| Temperature Range | 135°C–162°C | chemicalbook.com |

| Reaction Time | 2.5 hours | chemicalbook.com |

| Calculated Yield | 74% | chemicalbook.com |

The choice of solvent is critical for the success of the halogen exchange reaction. High-polarity aprotic solvents, such as cyclobutanesulfone (also known as tetramethylenesulfone or sulfolane), are essential. chemicalbook.com These solvents can effectively dissolve the reactants and stabilize the transition state of the nucleophilic aromatic substitution reaction.

Moisture control is equally critical. The potassium fluoride used must be anhydrous, as the presence of water can significantly reduce the reactivity of the fluoride ions and lead to unwanted side reactions. chemicalbook.com In documented procedures, the potassium fluoride is dried under vacuum at elevated temperatures (115°C–138°C) for an extended period (48 hours) to ensure the removal of residual water before the reaction commences. chemicalbook.com

Temperature is a key parameter that must be carefully controlled to maximize the yield and purity of this compound. The reaction mixture is typically heated to a temperature range of 135°C to 162°C. chemicalbook.com This temperature range is high enough to drive the reaction forward at a reasonable rate but controlled to prevent thermal decomposition of the reactants or products. The process involves an initial heating period to bring the mixture to reaction temperature, followed by a sustained period of vigorous stirring at the target temperature to ensure complete conversion. chemicalbook.com

Reaction of Dibromotetrafluorobenzene with Cuprous Cyanide

Another synthetic approach to forming aryl nitriles from aryl halides is the Rosenmund-von Braun reaction. wikipedia.org This method involves the cyanation of an aryl halide using copper(I) cyanide (cuprous cyanide). wikipedia.orgorganic-chemistry.org While less detailed in publicly available literature for this specific compound compared to the halogen exchange of tetrachlorophthalonitrile, the reaction of 1,2-dibromotetrafluorobenzene (B1220476) with cuprous cyanide represents a theoretically sound pathway to this compound.

The reaction typically requires high temperatures and is often carried out in a polar, high-boiling solvent like DMF or nitrobenzene (B124822) to facilitate the reaction between the aryl halide and the copper cyanide salt. organic-chemistry.org The mechanism is believed to involve an oxidative addition of the aryl halide to the copper salt. organic-chemistry.org

Multi-Step Synthesis from Tetrafluorophthalic Anhydride (B1165640)

This compound can also be synthesized from tetrafluorophthalic anhydride through a multi-step process. This route is a standard pathway for converting phthalic anhydrides to their corresponding phthalonitriles. The typical reaction sequence involves:

Ammonolysis: Tetrafluorophthalic anhydride is first reacted with ammonia (B1221849) to open the anhydride ring, forming an intermediate tetrafluorophthalamic acid or its ammonium (B1175870) salt.

Cyclization/Dehydration: The intermediate is then heated, often in the presence of a catalyst, to induce cyclization and dehydration, yielding tetrafluorophthalimide.

Ammoxidation/Dehydration: Further reaction of the phthalimide (B116566) with ammonia at higher temperatures or conversion to the corresponding diamide (B1670390) followed by treatment with a strong dehydrating agent yields the final product, this compound.

While this represents a classic chemical transformation, specific documented examples detailing the precise conditions and yields for the tetrafluorinated variant are not as prevalent as for the halogen exchange method.

Catalytic Hydrodefluorination Approaches

Catalytic hydrodefluorination is not a primary method for the synthesis of this compound itself. Instead, it is a synthetic methodology that uses this compound as a starting material to produce partially defluorinated derivatives. This process involves the selective removal of fluorine atoms and their replacement with hydrogen.

Research has shown that this compound can undergo catalyst-free hydrodefluorination using reagents like sodium borohydride (B1222165) (NaBH₄). This reaction allows for the targeted synthesis of derivatives such as 3,6-difluorophthalonitrile, demonstrating a predictable regioselectivity where C–F bond cleavage occurs at specific positions on the aromatic ring. This approach is valuable for creating a range of fluorinated phthalonitrile (B49051) derivatives that are not easily accessible through other means.

Catalyst-Free Hydrodefluorination with Sodium Borohydride (NaBH₄)

A cost-effective and operationally simple method for the hydrodefluorination (HDF) of perfluoroarenes, including this compound, utilizes sodium borohydride (NaBH₄) without the need for a catalyst. core.ac.ukresearchgate.net This approach is particularly valuable as it provides a pathway to partially fluorinated compounds that can be difficult to access through direct fluorination methods.

Research has shown that the choice of solvent is critical for the success of this reaction. While common solvents for NaBH₄ reductions are not always conducive to selective nucleophilic aromatic substitution on fluoroarenes, polar aprotic solvents have proven effective. shu.edu Among these, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent, leading to faster and more selective conversion compared to others like dimethylformamide (DMF). shu.edu

The reaction is understood to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. shu.edu This mechanism gives the reaction a selectivity that is complementary to many catalytic hydrodefluorination processes. shu.edu An interesting aspect of this method is the ability to control the extent of defluorination. For instance, by adjusting the loading of NaBH₄, it is possible to isolate di-HDF products in good yields. researchgate.net

Furthermore, the addition of stoichiometric amounts of water can play a crucial role in preventing the reduction of other functional groups present on the aromatic ring. This was observed to improve yields in certain cases by mitigating unwanted side reactions. shu.edu The utility of this synthetic strategy has been demonstrated in the two-step synthesis of a novel carbazole-phthalonitrile organic dye from this compound. core.ac.ukresearchgate.net

| Reactant | Reagent | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Perfluoroarenes (including this compound) | Sodium Borohydride (NaBH₄) | DMSO (optimal) | Catalyst-free, proceeds via nucleophilic displacement, selectivity controlled by reagent loading. | shu.edu |

| This compound | Sodium Borohydride (NaBH₄) | - | Used in a two-step synthesis of a carbazole-phthalonitrile organic dye. | core.ac.ukresearchgate.net |

Catalytic Transfer Hydrogenative Defluorination with HCOOK

A highly regioselective method for the defluorination of polyfluoroarenes involves a catalytic transfer hydrogenation using potassium formate (B1220265) (HCOOK) as a mild reducing agent. researchgate.netchemicalbook.com This technique employs a specific iridium-based catalyst and offers a controlled way to achieve partial defluorination under ambient conditions.

The reaction is typically performed with a substrate-to-catalyst molar ratio of 100 in a 1:1 mixture of 1,2-dimethoxyethane (B42094) (DME) and water at a temperature of 30 °C. researchgate.net This system has been successfully applied to a range of cyano- and chloro-substituted fluoroarenes, including this compound. researchgate.net

A key feature of this method is its high regioselectivity. The cleavage of the carbon-fluorine (C–F) bond preferentially occurs at the position para to an electron-withdrawing substituent. researchgate.net For this compound (referred to as 5b in the study), which has two cyano groups, the reduction can be performed stepwise. When one equivalent of HCOOK is used, the monosubstituted product, 3,4,6-trifluorophthalonitrile, is obtained in an 88% isolated yield. researchgate.net Using a higher amount of the hydride source (3 equivalents of HCOOK) leads to the formation of the di-defluorinated product where the fluorine atoms para to the two cyano groups are specifically replaced. researchgate.net

| Substrate | Hydride Source (Equivalents) | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | HCOOK (1) | Azairidacycle 1 | 3,4,6-Trifluorophthalonitrile | 88% | researchgate.net |

| This compound | HCOOK (3) | Azairidacycle 1 | Di-defluorinated phthalonitrile | - | researchgate.net |

The catalyst at the heart of the transfer hydrogenative defluorination is a bifunctional azairidacycle. researchgate.net This iridium complex possesses both a σ-donating aryl-metal bond and a protic amine ligand, which are crucial for its catalytic activity at ambient temperatures. chemicalbook.com The bifunctional nature of these amido/amine complexes contributes to their outstanding performance in hydrodefluorination reactions. chemicalbook.com

The catalytic activity can be further enhanced by modifying the structure of the azairidacycle. Introducing an electron-donating methoxy (B1213986) substituent on the C–N chelating ligand of the catalyst was found to accelerate the reaction. researchgate.net This modification enhances the hydridicity of the iridium catalyst, which is consistent with the proposed nucleophilic aromatic substitution mechanism for the C–F bond cleavage. researchgate.net The enhanced catalytic performance was demonstrated by achieving a turnover number (TON) of up to 418 in the defluorination of pentafluoropyridine (B1199360) with a modified catalyst. researchgate.net

Novel Synthetic Routes and Mechanistic Studies

While the primary industrial synthesis of this compound involves the halogen exchange reaction of tetrachlorophthalonitrile with potassium fluoride in an aprotic solvent, research continues to explore alternative and improved synthetic strategies for fluorinated phthalonitriles. chemicalbook.comnih.gov

The mechanistic underpinnings of the reactions involving this compound, particularly its defluorination, are a central theme in its chemistry. The hydrodefluorination reactions discussed in the preceding sections are consistently described as proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. shu.eduresearchgate.netchemicalbook.com This is supported by the observed regioselectivity, where the C–F bond cleavage is favored at positions activated by electron-withdrawing groups, such as the cyano groups in this compound. researchgate.net The high regioselectivity for substitution at the para position is a strong indicator of this nucleophilic pathway. researchgate.net

In the iridium-catalyzed transfer hydrogenation, the catalytically active species is a powerful hydridoiridium complex. researchgate.netchemicalbook.com The bifunctional nature of the azairidacycle ligand, featuring both a metal center and a protic amine, is believed to facilitate the hydride transfer process that leads to the cleavage of the strong C-F bond. researchgate.net The enhancement of catalytic activity by electron-donating groups on the catalyst ligand further supports the idea that the hydridicity of the iridium species is a key factor in the reaction mechanism. researchgate.net These mechanistic insights are crucial for the rational design of new and more efficient catalyst systems for the synthesis of partially fluorinated aromatic compounds. researchgate.net

Advanced Derivatization and Functionalization Strategies of Tfpn

Phthalocyanine (B1677752) Synthesis and Modification

The tetramerization of phthalonitrile (B49051) derivatives is the most common route to synthesizing phthalocyanines (Pcs). In the case of TFPN, this leads to perfluorinated phthalocyanines, which exhibit significantly different characteristics compared to their non-fluorinated counterparts due to the strong electron-withdrawing nature of fluorine atoms.

Hexadecafluorophthalocyanines (F16Pcs) are synthesized through the cyclotetramerization of tetrafluorophthalonitrile. These compounds are noted for their unique electronic properties, stemming from the sixteen fluorine atoms that occupy all non-peripheral positions on the phthalocyanine ring. This full fluorination creates a highly electron-deficient core, which is central to their application in molecular electronics and photonic devices.

The synthesis of metallated hexadecafluorophthalocyanines (MPcF16) is typically achieved by reacting TFPN with various metal salts at elevated temperatures. researchgate.net This one-step synthesis is a general method for producing a range of F16Pc complexes. researchgate.net For instance, Copper(II) hexadecafluorophthalocyanine (CuPcF16) is synthesized by reacting TFPN with copper salts, often at temperatures around 200°C. researchgate.net Similarly, zinc acetate (B1210297) can be used to produce the corresponding zinc complex (ZnPcF16). Other metal salts, including those of manganese, iron, cobalt, and nickel, can also be used to create a diverse family of MPcF16 compounds. researchgate.net The synthesis of a ruthenium(II) complex has also been reported, using [Ru3(CO)12] as the metal source. uts.edu.au

Table 1: Examples of Metal Salts Used in MPcF16 Synthesis from TFPN

| Metal Complex | Metal Salt/Source Example | Reference |

|---|---|---|

| CuPcF16 | Copper(I) or Copper(II) salts | researchgate.net |

| ZnPcF16 | Zinc Acetate | |

| RuPcF16 | [Ru3(CO)12] | uts.edu.au |

| FePcF16 | Iron salts | researchgate.net |

| CoPcF16 | Cobalt salts | researchgate.net |

| NiPcF16 | Nickel salts | researchgate.net |

The introduction of fluorine atoms into the phthalocyanine structure imparts significant advantages in terms of chemical stability and solubility. beilstein-journals.org Fluorinated phthalocyanines are more thermally and chemically stable than their non-fluorinated analogs, a property attributed to the strength of the carbon-fluorine bond. beilstein-journals.org This enhanced stability makes them resistant to oxidative degradation, which is particularly beneficial for applications involving reactive oxygen species. nih.gov

Furthermore, fluorination drastically improves solubility in a range of organic solvents. beilstein-journals.orgnih.gov While unsubstituted phthalocyanines are known for their poor solubility due to strong π-π stacking and aggregation, the fluorine atoms in F16Pcs help to mitigate these intermolecular interactions. beilstein-journals.orgcore.ac.uk Some highly fluorinated zinc phthalocyanines have even demonstrated surprisingly good solubility in water/ethanol mixtures, which is attributed to the amphiphilic nature of the molecules, featuring a polar metal-porphyrin center surrounded by a nonpolar fluorinated periphery. nih.gov This increased solubility simplifies purification processes and the preparation of various formulations for technological applications. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Properties between Fluorinated and Non-Fluorinated Phthalocyanines

| Property | Non-Fluorinated Phthalocyanines | Fluorinated Phthalocyanines (e.g., F16Pc) | Reference |

|---|---|---|---|

| Solubility | Generally low in organic solvents | High in various organic solvents | beilstein-journals.org |

| Stability | Lower thermal and chemical stability | Enhanced thermal and chemical stability | beilstein-journals.org |

| Aggregation | Strong tendency to aggregate | Reduced aggregation due to fluorine repulsion | beilstein-journals.org |

| Electronic Nature | Less electron-deficient | Highly electron-deficient core |

Subphthalocyanines (SubPcs) are another class of macrocycles derived from phthalonitriles. Comprising three isoindole units instead of four, they are formed through a templated cyclotrimerization reaction, typically in the presence of a boron trihalide like boron trichloride (B1173362) (BCl3). beilstein-journals.orgresearchgate.net This process results in a characteristic cone-shaped or bowl-shaped structure with a central boron atom. rsc.org TFPN is frequently used in SubPc synthesis due to its high reactivity, which can help drive the reaction and incorporate less reactive dinitriles into the final structure. researchgate.net

A key strategy in SubPc chemistry is the synthesis of unsymmetrical or low-symmetry structures, which can be achieved through a mixed condensation (co-cyclotrimerization) of TFPN with one or more different phthalonitrile derivatives. researchgate.netrsc.org This statistical approach leads to a mixture of products, including the desired unsymmetrical SubPc, which can be separated chromatographically. acs.org

For example, a pyrene-fused SubPc was synthesized through a mixed-condensation reaction of TFPN and 2,7-di-tert-butyl-4,5,9,10-tetracyanopyrene. rsc.orgnih.gov Similarly, low-symmetry aza-analogs of perhalogenated SubPc have been prepared by the co-cyclotrimerization of TFPN and 5,6-dichloropyrazine-3,4-dicarbonitrile. researchgate.net Another study reported the synthesis of a low-symmetry octafluorodiiodo subphthalocyanine (B1262678) in 27% yield from the reaction of TFPN and 4,5-diiodophthalonitrile. researchgate.net These unsymmetrical designs allow for fine-tuning of the molecule's electronic and photophysical properties. researchgate.net

The properties of phthalocyanine and subphthalocyanine macrocycles can be precisely tuned by the introduction of substituents at either the peripheral (positions 2, 3, 9, 10, etc.) or non-peripheral (positions 1, 4, 8, 11, etc.) positions of the isoindole units. core.ac.uk

TFPN itself is a precursor for non-peripherally substituted phthalocyanines, as the fluorine atoms in the resulting F16Pc are located at positions 1, 2, 3, and 4 (relative to the initial phthalonitrile structure). researchgate.net Functionalization can occur via nucleophilic aromatic substitution, where the fluorine atoms on the TFPN precursor are replaced by other functional groups. For instance, the reaction of TFPN with adamantane (B196018) derivatives such as 1-adamantanol (B105290) or 1-adamantylamine leads to di-substituted phthalonitriles, which can then be converted into highly hindered phthalocyanines. dntb.gov.ua

In contrast, peripheral substitution is achieved by starting with phthalonitriles that are already substituted at the desired peripheral positions. While TFPN itself dictates non-peripheral fluorination, using precursors like 3-fluorophthalonitrile (B1314830) can lead to peripherally tetrafluorosubstituted phthalocyanines (MPcF4-p). researchgate.net These peripherally and non-peripherally substituted isomers exhibit different structural and electronic properties, affecting crystal packing, intermolecular interactions, and performance in electronic devices. researchgate.net

Mixed Condensation Reactions

Mixed condensation, also known as crossed condensation, involves the reaction of two different carbonyl compounds (in aldol (B89426) reactions) or esters (in Claisen condensations) to form a new, larger molecule. ucalgary.caorganic-chemistry.org This strategy can be extended to the synthesis of complex macrocycles using different phthalonitrile derivatives. A mixed condensation is most effective when one of the reactants is incapable of self-condensation, which simplifies the product mixture. ucalgary.caorganic-chemistry.org

In the context of TFPN, mixed condensation reactions are used to create asymmetrically substituted phthalocyanines and related structures. For example, pyrene-bridged boron subphthalocyanine dimers have been synthesized through a mixed-condensation reaction between 2,7-di-tert-butyl-4,5,9,10-tetracyanopyrene and this compound. nih.gov Similarly, a phthalocyanine containing four (2-thienyl)ethoxy moieties was prepared by the mixed condensation of a tetraalkoxyphthalonitrile with TFPN. rsc.org These reactions allow for the precise combination of different molecular components to achieve unique electronic and structural properties in the final product. rsc.orgnih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2,7-Di-tert-butyl-4,5,9,10-tetracyanopyrene | This compound | Pyrene-bridged boron subphthalocyanine dimer | nih.gov |

| Tetraalkoxyphthalonitrile | This compound | Asymmetrically substituted phthalocyanine | rsc.org |

Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. escholarship.orgmdpi.com The ability to choose specific monomers allows for the precise, atomic-level design of their structures and pore environments. mdpi.com

Irreversible Bonding via SNAr Reactions

A significant advancement in COF synthesis has been the use of irreversible reactions to form the framework linkages. osti.govberkeley.edu This contrasts with the more common reliance on reversible condensation reactions, which can render the resulting COFs susceptible to hydrolysis and limit their chemical stability. berkeley.edu

The nucleophilic aromatic substitution (SNAr) reaction has been successfully employed to construct robust COFs using TFPN as a linear building block. escholarship.orgosti.gov In a notable synthesis, triangular 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) was reacted with TFPN in the presence of a base. escholarship.orgberkeley.edu This reaction proceeds via a double SNAr mechanism to form exceptionally stable 1,4-dioxin (B1195391) linkages, resulting in a two-dimensional crystalline framework named COF-316. osti.govberkeley.edu The nitrile groups on TFPN enhance its reactivity with HHTP, facilitating the formation of the COF. osti.gov Because the dioxin-forming reaction is irreversible, the resulting framework exhibits remarkable chemical stability, remaining crystalline even after treatment with strong acids and bases. escholarship.orgosti.gov

Tailored Synthesis for Enhanced Material Performance

The tailored synthesis of COFs allows for the deliberate engineering of material properties to suit specific applications. sciopen.comarxiv.org The choice of TFPN and the irreversible SNAr linkage strategy is a prime example of how synthesis can be tailored for enhanced performance. escholarship.orgosti.gov

The exceptional chemical robustness of dioxin-linked COFs like COF-316 is a direct consequence of this tailored approach. escholarship.orgberkeley.edu This high stability is a crucial property that allows for post-synthetic modifications to be performed under harsh chemical conditions that would otherwise destroy the framework. osti.govberkeley.eduresearchgate.net This capability opens the door to covalently installing a wide range of functional groups that are not accessible through direct synthesis, thereby expanding the functional diversity and potential applications of COFs in areas like gas storage and catalysis. osti.govresearchgate.net By optimizing factors like crystallinity, charge distribution, and the accessibility of active sites, the performance of COF-based materials can be significantly improved. sciopen.com

Polymer Synthesis

TFPN serves as a critical intermediate in the synthesis of high-performance polymers, especially those requiring superior thermal stability and chemical resistance for use in harsh environments. chemimpex.com

A prominent example is the synthesis of the Polymer of Intrinsic Microporosity PIM-1. PIM-1 is known for its rigid, contorted ladder-like structure that creates a high free volume and results in remarkable gas permeability. atlantis-press.com It is synthesized through a step-growth polymerization reaction between TFPN and 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI). atlantis-press.comacs.org The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. atlantis-press.com The resulting fluorescent yellow polymer has good solubility in solvents like chloroform, allowing it to be processed into membranes for gas separation applications. atlantis-press.com Different synthesis conditions, such as "low-temperature" (e.g., 60°C for 96 hours) and "high-temperature" (e.g., 155-160°C for a much shorter time), have been developed to control the polymer's molecular weight and distribution. atlantis-press.comacs.org

| Monomer 1 | Monomer 2 | Polymer | Key Property | Reference |

| This compound (TFPN) | 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) | PIM-1 | Intrinsic Microporosity, High Gas Permeability | atlantis-press.comacs.org |

Fluorinated Phthalonitrile Resins

TFPN is a key precursor in the synthesis of fluorinated phthalonitrile resins, a class of high-performance thermosetting polymers. chemimpex.com These materials are renowned for their use in demanding applications, such as aerospace components and microelectronic packaging, where exceptional durability is paramount. nih.gov The polymerization process typically involves the thermal crosslinking of phthalonitrile monomers, often in the presence of a curing agent, to form a robust, three-dimensional network structure composed of moieties like triazine and phthalocyanine. mdpi.comsci-hub.se

Table 1: Thermal Properties of Phthalonitrile-Based Resins

| Resin Type | Curing/Post-Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 800°C (N2) (%) |

| Bisphenol A-based Phthalonitrile | Cured with sulfaguanidine | 284.8 | 439.6 | 62.1 |

| Naphthalene-containing Phthalonitrile | Post-cured at 350°C | 380 | >450 | >70 |

| Fluorinated Phthalonitrile (PBDP) Composite | Not specified | >400 | >450 | Not specified |

| Branched Phthalonitrile (CTP-PN) | Cured up to 240°C, Post-cured at higher temps | >285 | 405 | >70 |

This table presents data compiled from various research findings to illustrate the high-temperature performance of different phthalonitrile resins. nih.govmdpi.comresearchgate.net

Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected micropores due to their rigid and contorted molecular structures that cannot pack efficiently in space. atlantis-press.comed.ac.uk TFPN is a valuable monomer in the synthesis of PIMs, typically through a dibenzodioxane-forming reaction with a rigid, non-linear bis-catechol monomer, such as 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI). atlantis-press.commdpi.comatlantis-press.com The reaction, often carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base like potassium carbonate, results in a high molecular weight polymer that is soluble in common organic solvents, a key advantage for processing. mdpi.comatlantis-press.com

The resulting PIMs, such as the archetypal PIM-1, exhibit high surface areas, with Brunauer-Emmett-Teller (BET) values often ranging from 700 to over 1000 m²/g. mdpi.com This intrinsic microporosity allows these materials to be used in applications such as gas separation, gas storage, and catalysis. atlantis-press.comresearchgate.net For example, PIM-1 membranes have shown excellent permeability for various gases, including CO₂, O₂, and H₂. atlantis-press.com The properties of these polymers can be tuned by selecting different contorted monomers to react with TFPN. mdpi.com

Table 2: Properties of PIMs Synthesized from TFPN and Analogs

| PIM Name/Monomers | Synthesis Conditions | BET Surface Area (m²/g) | Key Application/Property |

| PIM-1 (TTSBI + TFPN) | K₂CO₃, DMF, 50–70°C | 850 | Gas separation membranes |

| PIM-EA-TB | Tröger's base chemistry | 1028 | High performance gas separation |

| Triptycene-based Network Polymer | Triptycene + TFPN analog | 1064 | CO₂ uptake (14.6 wt% at 273K) |

| Thianthrene-based Network | Dithiol + TFPN | up to 813 | Porous polymer networks |

This table summarizes the properties of several PIMs, highlighting the role of TFPN and related fluorinated monomers in achieving high microporosity. mdpi.comresearchgate.net

General Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the TFPN aromatic ring, caused by the strong electron-withdrawing effects of both the four fluorine atoms and two nitrile groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is a cornerstone of TFPN chemistry, allowing for the displacement of one or more fluorine atoms by a wide range of nucleophiles. semanticscholar.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a stable intermediate (Meisenheimer complex), followed by the expulsion of a fluoride (B91410) ion. wikipedia.orgnih.gov This reactivity enables the precise tailoring of TFPN's structure to achieve desired properties.

Regioselective Functionalization

A key aspect of the SNAr on TFPN is its regioselectivity. The positions of the fluorine atoms are not equally reactive. Nucleophilic attack generally occurs preferentially at the C-4 position (para to a nitrile group). mdpi.comdntb.gov.ua This preference is governed by electronic factors; the intermediate formed by attack at the C-4 position is better stabilized by resonance involving the adjacent nitrile group. mdpi.com

Studies on hydrodefluorination, a reaction that proceeds via an SNAr mechanism, have shown that C–F bond cleavage happens favorably at the position para to substituents other than fluorine. mdpi.comdntb.gov.ua This predictable regioselectivity allows for the synthesis of specific monosubstituted or disubstituted TFPN derivatives by controlling reaction conditions and stoichiometry. mdpi.com For example, in the reaction of a tetrafluorinated BOPYPY dye, the fluorine atom at the F² position was consistently and regioselectively substituted by various nucleophiles. nih.gov However, steric and other electronic effects can sometimes alter this selectivity. semanticscholar.orgumich.edu

Introduction of Specialized Substituents

The SNAr reaction provides a powerful tool for introducing a wide variety of specialized substituents onto the TFPN core, leading to materials with tailored functionalities. shu.edu Nucleophiles such as alkoxides, phenoxides, thiolates, and amines are commonly used to displace the fluorine atoms. semanticscholar.orgumich.edu

For instance, reacting TFPN with different alcohols can produce tetraalkoxyphthalonitriles, which are precursors to soluble phthalocyanines. semanticscholar.org The steric bulk of the alcohol can influence the degree of substitution; less hindered alcohols can replace all four fluorine atoms, while bulkier ones may only replace three. umich.edu Similarly, organosilane compounds containing thiol groups have been grafted onto TFPN-derived phthalocyanines to create new photocatalysts. shu.edu The introduction of these diverse functional groups can dramatically alter the electronic properties, solubility, and application potential of the resulting molecules, leading to advancements in fields ranging from molecular electronics to photodynamic therapy. semanticscholar.org

Computational and Theoretical Chemistry Studies of Tfpn and Its Derivatives

Electron Density Distribution (EDD) Analysis.acs.orgresearchgate.netsoton.ac.uk

The experimental electron density distribution (EDD) in tetrafluorophthalonitrile (TFPN) has been determined through multipole refinement of accurate X-ray diffraction data collected at low temperatures (100 K). acs.orgsoton.ac.ukacs.org This approach provides a detailed picture of the charge distribution within the molecule, offering insights into its chemical bonding and intermolecular interactions. The absence of hydrogen atoms in TFPN is a significant advantage for X-ray-based EDD determination, as hydrogen atoms can pose challenges due to their low scattering power. acs.orgresearchgate.netsoton.ac.uk

The Hansen-Coppens pseudo-atom model is a widely used formalism for describing the aspherical nature of atomic densities in crystals, which is crucial for an accurate representation of the electron density distribution from X-ray diffraction data. gla.ac.uk In the case of TFPN, the experimental EDD was determined using a multipole refinement based on accurate X-ray diffraction data. acs.orgsoton.ac.ukacs.org This method models the total crystal density as a sum of these pseudo-atoms. gla.ac.uk The refinement process involves adjusting parameters that describe the core and valence electron populations, as well as the shape of the electron density around each atom. gla.ac.uk For TFPN, this refinement was performed on F² and crystallographic details have been tabulated in related studies. acs.org

The experimental EDD of this compound has been compared with theoretical densities obtained from high-level ab initio and Density Functional Theory (DFT) calculations. acs.orgresearchgate.netsoton.ac.uk These theoretical methods provide a complementary approach to understanding the electronic structure of the molecule. acs.org While DFT calculations have been shown to reproduce experimental molecular charge distributions accurately, they are known to have limitations in describing weak van der Waals interactions. acs.org Therefore, for aspects like dimer energies and electron densities, methods such as Møller-Plesset perturbation theory (MP2) have been employed. acs.org Comparisons between experimental and theoretical results for TFPN have revealed subtle differences, particularly in the description of the C-F bonds. acs.orgresearchgate.netsoton.ac.uk

The theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the topology of the electron density. acs.orgresearchgate.netsoton.ac.uk This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds. nih.gov For TFPN, topological analysis has been used to compare it with its isomer, tetrafluoroisophthalonitrile, and to assess the similarity of functional groups in different crystalline environments. acs.orgresearchgate.netsoton.ac.uk The properties at these critical points, such as the electron density and its Laplacian, provide quantitative measures of bond strength and type. nih.gov This analysis has been instrumental in understanding the weak intermolecular interactions present in the crystal structure of TFPN. acs.orgresearchgate.netsoton.ac.uk The experimental molecular electrostatic potential derived from the electron density has been shown to satisfactorily explain the observed patterns of these weak interactions. acs.orgsoton.ac.uk

Electronic Properties and Frontier Orbitals.rsc.org

The electronic properties of molecules, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental to their chemical reactivity and photophysical behavior. rsc.orgresearchgate.net

The energy levels of the HOMO and LUMO in phthalocyanine (B1677752) macrocycles derived from this compound can be tuned by introducing substituents. rsc.org This principle of tuning frontier orbital energies through substitution is a cornerstone of designing organic materials with specific electronic properties. researchgate.netnih.govrsc.org For instance, the introduction of (2-thienyl)ethoxy moieties onto the this compound starting material allows for the synthesis of phthalocyanines with modified HOMO/LUMO levels. rsc.org The degree of this tuning can be controlled by the nature and number of the substituents. Generally, enhancing the electron-donating strength of a substituent raises the HOMO level, while introducing a stronger electron-withdrawing group lowers the LUMO level. rsc.org This strategic substitution allows for the rational design of molecules with desired electronic characteristics. nih.gov

Table 1: Calculated HOMO-LUMO Energy Levels for Substituted Phenyl Derivatives

| Compound | Substitution | HOMO (eV) | LUMO (eV) |

| HPO | Hydroxyphenyl | -5.8 | -1.2 |

| HPN | Naphthyl | -6.0 | -1.8 |

| HPA | Anthracenyl | -5.5 | -2.2 |

Note: Data calculated with B3LYP/6-31+G(d) in acetonitrile. The table illustrates the principle of HOMO-LUMO tuning through substitution on a related class of compounds. researchgate.net

The energy difference between the HOMO and LUMO levels defines the band gap of a material, a critical parameter that determines its optical and electronic properties. nih.govsioc-journal.cnarxiv.org By systematically modifying the structure of materials derived from precursors like this compound, the band gap can be effectively modulated. sioc-journal.cnrsc.orgmdpi.com For example, in starburst-conjugated molecules, varying the content of p-type (electron-donating) and n-type (electron-accepting) moieties allows for fine-tuning of the HOMO/LUMO energy levels and, consequently, the band gap. sioc-journal.cn Increasing the effective conjugation length or introducing strong electron-withdrawing substituents can lead to a narrowing of the band gap, resulting in a red-shift in the material's absorption spectrum. sioc-journal.cnscholaris.ca This principle is widely applied in the design of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and photovoltaics. sioc-journal.cnarxiv.org

Table 2: Band Gap Modulation in Defect-Engineered UiO-66 MOFs

| Defect-Grafting Species | Band Gap (eV) |

| Formic Acid | 4.1 |

| Amino-functionalised Benzoic Acids | 3.3 - 4.1 |

Note: This table demonstrates the concept of band gap modulation in a different class of materials, metal-organic frameworks (MOFs), by introducing different chemical species. rsc.org

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow represent intermediate potential values. rsc.org

The MEP map of TFPN is dominated by the strong electron-withdrawing effects of the four fluorine atoms and the two nitrile (-CN) groups. This leads to specific, predictable regions of varying electrostatic potential:

Positive Potential: A significant region of positive electrostatic potential (electrophilic character) is located on the surface of the aromatic ring. This electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Negative Potential: Regions of strong negative electrostatic potential (nucleophilic character) are concentrated around the nitrogen atoms of the nitrile groups and, to a lesser extent, the fluorine atoms. researchgate.net These sites are prone to interaction with electrophiles and can act as hydrogen bond acceptors.

The MEP analysis confirms the electrophilic nature of the carbon backbone of TFPN, which is a direct result of the attached functional groups. This theoretical insight is fundamental to understanding its chemical behavior, particularly its high reactivity towards nucleophiles.

| Molecular Region | Predicted MEP Characteristic | Implication for Reactivity |

|---|---|---|

| Aromatic Ring (Carbon atoms) | Highly Positive (Electron-Poor) | Favored site for nucleophilic attack (SNAr reactions). |

| Nitrile Groups (Nitrogen atoms) | Highly Negative (Electron-Rich) | Site for electrophilic attack or coordination to metal centers. |

| Fluorine Atoms | Negative (Electron-Rich) | Contributes to the overall electron withdrawal from the ring; acts as a leaving group in substitution reactions. |

Reaction Mechanism Prediction and Validation

Computational chemistry is an indispensable tool for elucidating and validating complex reaction mechanisms. rsc.orgsmu.edu For this compound, theoretical studies are primarily focused on its characteristic reaction: nucleophilic aromatic substitution (SNAr). The presence of multiple strong electron-withdrawing groups makes the aromatic ring of TFPN highly activated for this type of reaction.

The generally accepted SNAr mechanism proceeds via a two-step addition-elimination pathway. researchgate.net Computational methods, particularly DFT, are used to model this pathway and validate its feasibility by calculating the energies of the intermediates and transition states.

A key example is the reaction of TFPN with nucleophiles such as secondary alcohols or amines. usd.edursc.org Computational studies have been employed to explore the reaction mechanism for the activation of secondary alcohols with TFPN. usd.edu The process can be broken down into steps, each of which can be modeled and validated computationally:

Nucleophilic Attack: A nucleophile (e.g., an alkoxide or amine) attacks one of the carbon atoms on the aromatic ring that is bonded to a fluorine atom. Computational models can predict the regioselectivity of this attack. Experimental studies confirm that substitution readily occurs at the 4-position of the ring. rsc.org

Formation of the Meisenheimer Complex: The initial attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net DFT calculations can determine the relative stability of this complex, which is a crucial factor in the reaction kinetics. The stability is enhanced by the electron-withdrawing groups that delocalize the negative charge.

Fluoride (B91410) Elimination: The aromaticity of the ring is restored through the elimination of a fluoride ion, which acts as the leaving group. Computational analysis can model the transition state for this elimination step and calculate its activation energy, confirming the energetic viability of the reaction pathway.

The combination of theoretical prediction and experimental validation provides a comprehensive understanding of the reactivity of TFPN. Computational models can accurately predict the most likely products and provide detailed insight into the electronic changes that occur throughout the reaction. smu.edu

| Reaction Step | Description | Role of Computational Validation |

|---|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks an electrophilic carbon on the TFPN ring. | Predicts regioselectivity (e.g., attack at C4 vs. C3) by comparing activation barriers for different sites. rsc.org |

| 2. Intermediate Formation | Formation of a resonance-stabilized Meisenheimer complex. | Calculates the structure and stability of the intermediate, confirming its role in the reaction pathway. researchgate.net |

| 3. Leaving Group Expulsion | A fluoride ion is eliminated to restore the aromatic system, yielding the final product. | Models the transition state for C-F bond cleavage and calculates the energy barrier for this final step. cas.cn |

Advanced Applications in Materials Science

Optoelectronic Devices

The electron-deficient nature of the tetrafluorophthalonitrile core is leveraged to create materials with tailored electronic and photophysical properties, making them suitable for use in a range of optoelectronic devices. These materials often form the basis of active layers responsible for light absorption, emission, and charge transport.

In the field of organic photovoltaics, derivatives of this compound are instrumental in developing efficient and stable organic solar cells. The compound is a key precursor in the synthesis of fluorinated phthalocyanines, which are used as electron-donating or electron-accepting components in the photoactive layer of OSCs. The incorporation of fluorine atoms enhances critical material properties, leading to improved device performance.

Furthermore, this compound itself has been used as an additive in bulk-heterojunction blends, such as those based on P3HT:PCBM. Even without thermal annealing, the inclusion of this compound has been shown to increase the short-circuit current (Jsc), another critical factor for high-performance photovoltaic devices. nih.gov Derivatives of this compound are also explored in blends with polymers like PTQ10 for applications in organic photovoltaics, where the tuned energy levels facilitate efficient charge separation and transport. nih.gov

Table 1: Performance of Organic Solar Cells Incorporating this compound Derivatives

| Device Structure/Blend | Role of TFPN Derivative | Key Performance Improvement | Reference |

|---|---|---|---|

| P3HT:PCBM:TFP | Additive | Increased short-circuit current (Jsc) | nih.gov |

| (tb-Ph)2-F4SiPc:PTQ10 | Fluorinated Phthalocyanine (B1677752) Acceptor | Enabled by deeper HOMO/LUMO energy levels | nih.gov |

| Fluorinated Phthalocyanines | Precursor | Enhanced charge mobility and overall efficiency | digitellinc.com |

This compound is a valuable building block for materials used in Organic Light Emitting Diodes (OLEDs), particularly in the development of electron transport materials (ETMs) and advanced emitters. The fluorination of organic molecules can significantly influence their electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) and HOMO energy levels, which is crucial for efficient charge injection and transport within the OLED stack. nih.govsemeatech.commyu-group.co.jp

Derivatives of this compound are investigated for their potential as ETMs, helping to balance the flow of electrons and holes to the emissive layer, thereby improving recombination efficiency. nih.govnih.gov Moreover, the compound is utilized in the synthesis of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, a significant improvement over conventional fluorescent emitters. mdpi.comfigshare.com The strong electron-accepting nature of the this compound moiety is often combined with a strong electron-donating unit to create a molecule with a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient TADF. frontiersin.org

Table 2: Application of this compound Derivatives in OLEDs

| OLED Application | TFPN-Derived Component | Function/Advantage | Reference |

|---|---|---|---|

| Thermally Activated Delayed Fluorescence (TADF) | Acceptor unit in D-A emitters | Facilitates small ΔEST for efficient up-conversion of triplet excitons. | mdpi.comfrontiersin.org |

| Electron Transport Layer (ETL) | Fluorinated Phthalocyanines | Improves electron injection and transport, leading to balanced charge recombination. | nih.govnih.gov |

| Host Materials | Fluorinated compounds | High triplet energy to efficiently transfer energy to phosphorescent or TADF dopants. | nih.gov |

The applications of this compound extend to the realm of advanced photonic devices, where its derivatives are used to create materials with unique optical properties. Specifically, this compound (TFPN) and its regioisomer, tetrafluoroterephthalonitrile (B158556) (TFTN), are employed as building blocks to assemble photoluminescent charge-transfer (CT) cocrystals. acs.orgacs.org

These organic cocrystals can function as active optical waveguides, guiding light at the microscale. acs.orgresearchgate.net The photoluminescence characteristics of these materials can be tuned, for instance, by temperature changes that induce molecular rotations within the crystal lattice. This responsiveness to external stimuli makes them interesting for "smart" photonic applications. acs.org Research has shown that these cocrystals can exhibit anisotropic waveguiding ability, meaning the efficiency of light guiding depends on the direction of light propagation relative to the crystal axes. acs.org This property is valuable for creating polarization-sensitive devices and other specialized photonic components. The development of such stimuli-responsive and photoluminescent materials is a key area of research for creating next-generation photonic circuits and devices. digitellinc.comacs.orgnih.gov

Sensors and Chemical Sensing

The electron-accepting properties of this compound are harnessed to synthesize highly sensitive materials for chemical sensors. Phthalocyanines derived from this compound are particularly effective as the active layer in chemiresistive sensors and as chromogenic probes for anion detection.

Derivatives of this compound, specifically hexadecafluorinated metal phthalocyanines (MPcF16), are highly effective materials for detecting toxic gases like ammonia (B1221849) (NH3) and nitrogen dioxide (NO2) at room temperature. digitellinc.comnih.gov These materials are typically used in chemiresistive sensors, where the electrical resistance of the material changes upon exposure to the target gas.

The introduction of fluorine atoms onto the phthalocyanine ring significantly alters the electronic properties of the molecule, making it more sensitive to certain gases. Fluorination increases the oxidation potential of the phthalocyanine, which enhances the sensor response to reducing gases such as ammonia. For instance, chemiresistors based on hexadecafluorinated iron phthalocyanine (FePcF16) nanowires have demonstrated the ability to detect ammonia at concentrations as low as 40 parts-per-billion (ppb).

Similarly, sensors utilizing FePcF16 hybridized with reduced graphene oxide (rGO) have shown exceptional sensitivity and selectivity for nitrogen dioxide, an oxidizing gas. nih.gov These sensors can detect NO2 at sub-ppm levels, with a limit of detection reported to be as low as 8.59 ppb. nih.gov The interaction mechanism involves electron transfer between the gas molecules and the phthalocyanine macrocycle, which modulates the charge carrier concentration in the sensing layer and results in a measurable change in current. nih.govacs.org

Table 3: Performance of Gas Sensors Based on this compound Derivatives

| Sensing Material | Target Gas | Sensing Performance | Reference |

|---|---|---|---|

| FePcF16-rGO Hybrid | Nitrogen Dioxide (NO2) | LOD: 8.59 ppb; 15.14% response for 100 ppb | nih.gov |

| F16FePc-NW | Ammonia (NH3) | ~10% normalized response at 40 ppb | |

| CoPcF16 and FePcF16 NWs | Ammonia (NH3) & Nitrogen Dioxide (NO2) | Detection limits <200 ppb for NO2 and 40 ppb for NH3 | digitellinc.com |

*LOD: Limit of Detection, NW: Nanowire, rGO: reduced Graphene Oxide

Unsymmetrical phthalocyanines synthesized using this compound have proven to be effective optical chemosensors for the detection of various anions in solution. mdpi.com These sensors operate through interactions between the anion and the phthalocyanine molecule, leading to a change in the optical properties of the sensor, such as a color change (chromogenic) or a change in fluorescence, which can be detected visually or with a spectrophotometer. nih.govmdpi.com

By grafting these fluorinated phthalocyanine derivatives onto magnetic silica (B1680970) nanoparticles, researchers have developed reusable hybrid chemosensors. mdpi.com These materials have demonstrated high selectivity and sensitivity for detecting harmful anions such as cyanide (CN−), fluoride (B91410) (F−), and hydroxide (B78521) (OH−) in both organic solvents like DMSO and in water. nih.govmdpi.com For example, a hybrid material incorporating a tri(tosylamino)phthalocyanine with a tetrafluoro-isoindole unit showed a limit of detection for cyanide and hydroxide of approximately 0.2 µM in water. nih.govmdpi.com The ability to be easily recovered with a magnet and reused makes these materials practical for applications in environmental monitoring and water analysis. nih.govmdpi.com

Catalysis

This compound is a valuable precursor for creating advanced catalytic materials, including those used in electrocatalysis and photocatalysis, and as supports in microporous structures. nih.govoaepublish.com

The electron-deficient nature of the TFPN ring makes it an ideal building block for robust electrocatalysts. It is used to synthesize Covalent Organic Frameworks (COFs) that exhibit high efficiency in electrocatalytic reactions. nih.govnih.gov For example, COFs created from cobalt phthalocyanine and this compound have demonstrated outstanding Faradaic efficiencies exceeding 96% for the electrocatalytic reduction of CO₂ to CO. nih.gov The high stability and ordered porous structure of these COFs provide an excellent environment for catalytic activity. oaepublish.com

Furthermore, TFPN is used to synthesize perfluorinated metallophthalocyanines, such as perfluoro nickel phthalocyanine (NiPcF₁₆), which are explored as electrocatalysts. researchgate.net Derivatives of TFPN are also used to create catalysts for the electrochemical nitrogen reduction reaction (eNRR), a more sustainable alternative to the conventional Haber-Bosch process for ammonia synthesis. rsc.org A hybrid electrocatalyst made from fluorinated copper phthalocyanine (F-CuPc)—derived from TFPN—and graphene was engineered to enhance N₂ diffusion and suppress the competing hydrogen evolution reaction (HER). rsc.org

Table 2: Performance of TFPN-Based Electrocatalysts

| Catalyst System | Precursors | Electrocatalytic Reaction | Key Performance Metric | Source |

| Cobalt Phthalocyanine COF | Cobalt Phthalocyanine, this compound | CO₂ Reduction to CO | Faradaic Efficiency > 96% | nih.gov |

| Fluorinated Copper Phthalocyanine-Graphene (F-CuPc-G) | This compound, CuCl₂ | Nitrogen Reduction (eNRR) | Enhanced N₂ diffusion and suppression of HER | rsc.org |

| Perfluoro Nickel Phthalocyanine (NiPcF₁₆) derivative | This compound, Nickel(II) chloride | General Electrocatalysis | Stable derivative for potential catalytic applications | researchgate.net |

While direct application as a primary photocatalyst is less documented, materials derived from this compound play a role in photo-assisted catalytic processes. Research has shown that when electrocatalytic systems involving COFs made from TFPN are coupled with photo-irradiation, both the Faradaic efficiency and the current density are further improved. nih.gov This indicates a synergistic effect where light energy enhances the catalytic performance. The broader field of photocatalysis research focuses on understanding how charge carrier dynamics and surface chemistry contribute to reaction mechanisms, which is relevant for optimizing these photo-assisted systems. nih.gov

This compound is a key monomer in the synthesis of Polymers of Intrinsic Microporosity (PIMs). nih.gov These materials are characterized by a highly rigid and contorted structure that prevents efficient packing, leading to the formation of interconnected micropores. acs.org This inherent porosity and high surface area make PIMs and other porous organic polymers like COFs excellent candidates for use as catalyst supports. nih.govgoogle.commadridge.org

High-Performance Polymers and Resins

The incorporation of this compound into polymer structures leads to the creation of high-performance fluorinated resins with exceptional properties.

Fluorinated phthalonitrile (B49051) resins synthesized using TFPN are known for their outstanding thermal and chemical stability. These properties are paramount in the aerospace industry, where materials are subjected to extreme temperatures, corrosive fluids, and high mechanical stress. fluorocarbon.co.ukpolyfluoroltd.comalleghenyperformanceplastics.com The inclusion of fluorine enhances the polymer's resistance to solvents and extreme conditions, making these resins highly suitable for demanding aerospace applications.

Components manufactured from these high-performance polymers offer a lightweight alternative to metals, contributing to fuel efficiency and reduced emissions, without compromising on strength, durability, or safety. fluorocarbon.co.ukpolyfluoroltd.com Applications for such advanced polymers in the aerospace sector include seals, insulation, structural components, and parts for fuel and power management systems. fluorocarbon.co.ukbarplast.com The reliability and high performance of TFPN-based resins make them a critical material for modern aircraft and spacecraft. alleghenyperformanceplastics.com

Electronic Devices

This compound is instrumental in creating materials for the electronics and optoelectronics sectors, particularly in the fabrication of conductive films, sensors, and organic electronic devices. boulingchem.comrsc.org The primary route through which it contributes is by acting as a precursor to fluorinated phthalocyanines (Pcs), a class of robust and intensely colored macrocyclic compounds. bohrium.com The incorporation of fluorine atoms, which are strongly electron-withdrawing, significantly alters the electronic and physical properties of the resulting phthalocyanine molecules compared to their non-fluorinated counterparts. researchgate.net

This modification of electronic characteristics is critical for applications in organic electronics. usd.edu For instance, introducing fluorine atoms onto the phthalocyanine ring can shift the frontier molecular orbital (HOMO/LUMO) energy levels, which is essential for tuning the electronic and optical properties of molecular materials. rsc.org Research has shown that this can lead to the development of n-type semiconductors, which are valuable for creating p-n heterojunctions used in devices like gas sensors. rsc.org

Derivatives such as trifluoroethoxy-substituted phthalocyanines (TFEO-Pcs), synthesized from this compound, demonstrate how these tailored electronic properties can be harnessed. researchgate.net The strong electronegativity of fluorine reverses the typical relationship between the electronic states in hybrid materials, such as those combining phthalocyanines and fullerenes. researchgate.net Furthermore, the fluorine atoms enhance the stability of the final compounds. Phthalocyanine iron complexes, which are typically unstable when substituted with non-fluorinated alkoxy groups, can be successfully isolated when synthesized from fluorine-containing precursors like this compound. researchgate.net This enhanced stability and the tunable electronic properties make these materials highly suitable for demanding applications in modern electronic devices. boulingchem.com

Table 1: Comparison of Properties in Fluorinated vs. Non-Fluorinated Phthalocyanine Derivatives

| Property | Non-Fluorinated Alkoxy-Phthalocyanine | Trifluoroethoxy-Phthalocyanine (TFEO-Pc) from this compound | Source |

|---|---|---|---|

| Thermal Stability | Melting points are often below 200 °C. | TFEO-NiPc does not melt below 300 °C. | researchgate.net |

| Oxidative Stability | Phthalocyanine iron complexes are often too unstable to be synthesized and isolated. | TFEO-FePc is stabilized by the electronegativity of fluorine and can be isolated. | researchgate.net |

| Solubility | Generally difficult to handle due to strong aggregation. | Extremely high solubility in organic solvents due to the large number of fluorine atoms. | researchgate.net |

| Electronic Properties | Acts as a donor molecule in hybrid compounds (e.g., with fullerene). | The relationship of electronic states is reversed due to strong electron-withdrawing properties. | researchgate.net |

Molecular Scaffolds and Assemblies

A molecular scaffold is a core structure used as a framework to build more complex molecules. wiley-vch.de this compound is an exemplary molecular scaffold, serving as a foundational unit for constructing larger, functional architectures such as phthalocyanines and covalent organic frameworks (COFs). nih.gov Its rigid structure and reactive nitrile and fluoro- groups allow for predictable assembly into well-defined, high-performance materials. The presence of fluorine atoms is not merely structural but also functional, profoundly influencing the intermolecular interactions and assembly processes of the resulting macromolecules.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov this compound is a key ingredient in designing molecules that exhibit controlled self-assembly. The aggregation of functional dyes like phthalocyanines can be problematic for certain applications, but by using this compound as a starting material, this behavior can be precisely controlled. researchgate.net

For example, trifluoroethoxy-substituted phthalocyanines (TFEO-Pcs) are known to suppress the strong intermolecular aggregation typically seen in phthalocyanines. researchgate.net This effect is attributed to the repulsion between the terminal trifluoroethoxy groups originating from the precursor. researchgate.net This ability to control aggregation is crucial for processing these materials and for applications where monomeric or well-defined small aggregate behavior is required. nih.gov

Conversely, the fluorine atoms on the phthalonitrile ring can also be used to promote specific types of molecular association. In the synthesis of unsymmetrical zinc phthalocyanines, which involves the mixed condensation of a tetraalkoxyphthalonitrile and this compound, the resulting molecules can be used to build electronic devices. rsc.org These materials are designed to form specific arrangements, such as heterojunctions, which rely on the controlled assembly of different molecular layers. rsc.orgrsc.org The ability to use this compound to either inhibit or direct assembly makes it a versatile tool in creating functional materials with tailored nanostructures. lestudium-ias.com

Table 2: Influence of this compound on the Self-Assembly of Derived Materials

| Material System | Role of this compound-Derived Moiety | Resulting Assembly Behavior | Source |

|---|---|---|---|

| Trifluoroethoxy-substituted Phthalocyanines (TFEO-Pcs) | Introduces bulky, repulsive trifluoroethoxy groups onto the phthalocyanine periphery. | Suppresses strong intermolecular aggregation, improving handling and processability. | researchgate.net |

| Unsymmetrical Zinc Phthalocyanines | Used as a co-monomer to create low-symmetry phthalocyanines with tailored electronic properties. | Enables the construction of ordered multi-component systems, such as p-type heterojunctions for electronic devices. | rsc.org |

| Polydioxane (PIM-1) | Acts as a monomer that, when reacted with a spirobisindane derivative, forms a polymer with a contorted shape. | The random, inefficient packing of macromolecules creates a microporous network in the solid state. | nih.gov |

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonding. wiley-vch.de Materials designed for this purpose, such as chemical sensors, must have sites that can selectively bind to a target molecule. rsc.orgmdpi.com this compound is a valuable precursor for creating materials with enhanced molecular recognition capabilities, particularly for chemical sensing. researchgate.netresearchgate.net

The strong electron-withdrawing effect of the fluorine atoms in this compound is passed on to its derivatives. In metal-free trifluoroethoxy-substituted phthalocyanine (TFEO-H₂Pc), the high electronegativity of the fluorine atoms increases the acidity of the protons in the central pyrrole (B145914) rings of the macrocycle. researchgate.net This makes the molecule highly susceptible to deprotonation in the presence of a base. This change in protonation state alters the chemical and electronic properties of the phthalocyanine, a phenomenon that can be harnessed for chemical sensing applications. researchgate.net The molecule can thus "recognize" and signal the presence of specific analytes like ammonia. rsc.orgresearchgate.net

Furthermore, this compound is used to construct highly stable Covalent Organic Frameworks (COFs) that function as selective adsorbents. nih.govrsc.org For instance, a COF fabricated from hexahydroxytriphenylene and this compound creates a stable, porous structure. nih.gov This framework can then be modified, for example, through molecular imprinting, to create specific recognition sites or cavities that selectively bind to target molecules, distinguishing them from other substances. nih.govresearchgate.net The robustness and precisely-ordered pores of these COFs, enabled by the chemistry of this compound, are key to their function in selective molecular recognition. sci-hub.se

Table 3: this compound in a Molecular Recognition Context (Chemical Sensor Example)

| Component / Concept | Function in Molecular Recognition | Contribution from this compound | Source |

|---|---|---|---|

| TFEO-H₂Pc Macrocycle | The molecular recognition element or "chemosensor." | The core structure is derived from a this compound precursor. | researchgate.net |

| Central Pyrrole Protons | The active recognition site. | Fluorine atoms increase the acidity of these protons, making them more sensitive to the chemical environment (e.g., pH, presence of bases). | researchgate.net |

| Deprotonation Event | The recognition mechanism. | The molecule selectively interacts with (recognizes) basic analytes that can abstract a proton. | researchgate.net |

| Signal Transduction | A change in the molecule's electronic and chemical properties upon deprotonation. | The fluorine atoms tune the electronic structure, ensuring a detectable signal upon analyte binding. | rsc.orgresearchgate.net |

Emerging Research Directions and Future Outlook

Integration in Supramolecular Architectures

The structure of tetrafluorophthalonitrile makes it an ideal candidate for incorporation into supramolecular assemblies, where molecules are organized through non-covalent interactions. wikipedia.orgnih.gov These architectures can lead to materials with novel properties and functions, stemming from the collective behavior of the assembled components. acs.org